molecular formula C32H39BrN6O7 B1241292 cyclo[D-Asp-Pro-D-Gly(cPent)-Gly(cPr)-D-Trp(2-Br)]

cyclo[D-Asp-Pro-D-Gly(cPent)-Gly(cPr)-D-Trp(2-Br)]

Cat. No. B1241292
M. Wt: 699.6 g/mol
InChI Key: OBNJEEOFTPJHQY-YIVIGHCGSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

Cyclo[D-Asp-Pro-D-Gly(cPent)-Gly(cPr)-D-Trp(2-Br)], also known as Cyclo[D-Asp-Pro-D-Gly(cPent)-Gly(cPr)-D-Trp(2-Br)], is a useful research compound. Its molecular formula is C32H39BrN6O7 and its molecular weight is 699.6 g/mol. The purity is usually 95%.
BenchChem offers high-quality cyclo[D-Asp-Pro-D-Gly(cPent)-Gly(cPr)-D-Trp(2-Br)] suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about cyclo[D-Asp-Pro-D-Gly(cPent)-Gly(cPr)-D-Trp(2-Br)] including the price, delivery time, and more detailed information at info@benchchem.com.

properties

Product Name

cyclo[D-Asp-Pro-D-Gly(cPent)-Gly(cPr)-D-Trp(2-Br)]

Molecular Formula

C32H39BrN6O7

Molecular Weight

699.6 g/mol

IUPAC Name

2-[(3R,6R,9S,12R,15S)-6-[(2-bromo-1H-indol-3-yl)methyl]-12-cyclopentyl-9-cyclopropyl-2,5,8,11,14-pentaoxo-1,4,7,10,13-pentazabicyclo[13.3.0]octadecan-3-yl]acetic acid

InChI

InChI=1S/C32H39BrN6O7/c33-27-19(18-8-3-4-9-20(18)34-27)14-21-28(42)36-22(15-24(40)41)32(46)39-13-5-10-23(39)29(43)37-25(16-6-1-2-7-16)31(45)38-26(17-11-12-17)30(44)35-21/h3-4,8-9,16-17,21-23,25-26,34H,1-2,5-7,10-15H2,(H,35,44)(H,36,42)(H,37,43)(H,38,45)(H,40,41)/t21-,22-,23+,25-,26+/m1/s1

InChI Key

OBNJEEOFTPJHQY-YIVIGHCGSA-N

Isomeric SMILES

C1CCC(C1)[C@@H]2C(=O)N[C@H](C(=O)N[C@@H](C(=O)N[C@@H](C(=O)N3CCC[C@H]3C(=O)N2)CC(=O)O)CC4=C(NC5=CC=CC=C54)Br)C6CC6

Canonical SMILES

C1CCC(C1)C2C(=O)NC(C(=O)NC(C(=O)NC(C(=O)N3CCCC3C(=O)N2)CC(=O)O)CC4=C(NC5=CC=CC=C54)Br)C6CC6

synonyms

BQ 238
BQ-238
cyclo(2-bromotryptophanyl-aspartyl-prolyl-2-cyclopentylglycyl-2-cyclopropylglycyl)

Origin of Product

United States

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